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Introduction
The phosphorylation of proteins by kinases is a fundamental cellular process, and its

dysregulation is implicated in numerous diseases. Consequently, the robust and efficient

measurement of kinase activity is crucial for basic research and drug discovery. Crosstide, a

synthetic peptide (GRPRTSSFAEG), serves as a versatile substrate for a variety of

serine/threonine kinases, including Akt1, Akt2, Akt3, MSK1, and PKA.[1][2] This makes it a

valuable tool for studying these important enzymes. Traditionally, kinase activity has been

assessed using radioactive methods. However, due to safety concerns, regulatory hurdles, and

disposal issues associated with radioactivity, non-radioactive assay formats have become the

preferred choice in many laboratories.

These application notes provide an overview and detailed protocols for three major non-

radioactive methods for measuring the phosphorylation of Crosstide: Fluorescence

Polarization (FP), Luminescence-based assays, and Label-Free methods. Each method offers

distinct advantages and is suited to different experimental needs, from high-throughput

screening (HTS) to detailed kinetic studies.

I. Fluorescence Polarization (FP) Kinase Assay
Principle of the Assay
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Fluorescence Polarization (FP) is a homogeneous assay technique that measures the change

in the rotational speed of a fluorescent molecule in solution.[3] The principle of a competitive

FP kinase assay for Crosstide phosphorylation is as follows:

A fluorescently labeled phosphopeptide tracer and a phospho-specific antibody are key

reagents. The antibody specifically binds to the phosphorylated form of Crosstide.

In the absence of kinase activity, the fluorescent tracer binds to the antibody, forming a large

molecular complex. This complex tumbles slowly in solution, resulting in a high fluorescence

polarization value.

When a kinase is active, it phosphorylates the unlabeled Crosstide substrate.

The resulting phosphorylated Crosstide competes with the fluorescent tracer for binding to

the phospho-specific antibody.

As the concentration of phosphorylated Crosstide increases, it displaces the fluorescent

tracer from the antibody. The smaller, unbound tracer tumbles more rapidly in solution,

leading to a decrease in the fluorescence polarization signal.

The magnitude of the decrease in fluorescence polarization is directly proportional to the

kinase activity.[4]

This method is well-suited for high-throughput screening due to its simple, mix-and-read format.
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Parameter Typical Value Reference

Assay Format
Homogeneous, competitive

immunoassay
[4]

Detection Method Fluorescence Polarization [4]

IC50 (Crosstide competitor) 2-4 nM [5]

Z'-Factor > 0.7 [6]

Assay Window (Dynamic

Range)

Dependent on tracer and

antibody concentrations
[5]

Advantages

Homogeneous (no-wash),

suitable for HTS, non-

radioactive

[4]

Disadvantages

Susceptible to interference

from fluorescent compounds,

requires specific antibodies

and fluorescent tracers

[7]
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A simplified Akt signaling pathway where Crosstide acts as a substrate.
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Experimental workflow for a Crosstide FP kinase assay.
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Experimental Protocol: Fluorescence Polarization (FP)
Assay
This protocol is a general guideline and may require optimization for specific kinases and

experimental conditions.

Materials:

Kinase of interest

Crosstide peptide substrate

ATP

Kinase reaction buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol phosphate, 25 mM

MgCl₂, 5 mM EGTA, 2 mM EDTA, and 0.25 mM DTT)

Fluorescently labeled phospho-Crosstide tracer

Phospho-Crosstide specific antibody

FP Dilution Buffer

EDTA (for stopping the reaction)

384-well black, low-volume microplates

Fluorescence polarization plate reader

Procedure:

Reagent Preparation:

Prepare stock solutions of Crosstide, ATP, and kinase at appropriate concentrations in the

kinase reaction buffer.

Prepare serial dilutions of inhibitors in DMSO, if applicable.
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Prepare the detection mixture containing the fluorescent tracer and antibody in FP Dilution

Buffer at their optimized concentrations.

Kinase Reaction:

In a 384-well plate, add the following components in a total volume of 10 µL:

Kinase (at a pre-determined optimal concentration)

Crosstide substrate (at a concentration near the Km for the kinase, if known)

Kinase reaction buffer

Inhibitor or DMSO vehicle control

Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or

near the Km for the kinase.

Incubate the plate at 30°C for 60-90 minutes. The incubation time should be optimized to

ensure the reaction is in the linear range.

Reaction Termination and Detection:

Stop the kinase reaction by adding EDTA to a final concentration of 10-20 mM.

Add 10 µL of the pre-mixed detection reagents (fluorescent tracer and antibody) to each

well.

Incubate the plate at room temperature for 1-4 hours to allow the binding reaction to reach

equilibrium. Protect the plate from light.

Measurement:

Measure the fluorescence polarization of each well using a plate reader equipped with

appropriate filters for the fluorophore used in the tracer.

Data Analysis:
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The decrease in millipolarization (mP) units is proportional to the amount of

phosphorylated Crosstide produced.

For inhibitor studies, plot the mP values against the logarithm of the inhibitor concentration

and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

II. Luminescence-Based Kinase Assays
Luminescence-based assays are another popular non-radioactive method for measuring

kinase activity. They are known for their high sensitivity and broad dynamic range. Two main

types of luminescence assays are commonly used: those that measure ATP depletion (e.g.,

Kinase-Glo®) and those that measure ADP production (e.g., ADP-Glo™).

Principle of the Assays
ATP Depletion (Kinase-Glo® type): This assay quantifies the amount of ATP remaining in the

reaction after the kinase-catalyzed phosphorylation of Crosstide.[8] The assay utilizes

luciferase, an enzyme that produces light in the presence of ATP. As the kinase consumes

ATP to phosphorylate Crosstide, the amount of available ATP decreases. A reagent

containing luciferase and its substrate, luciferin, is added to the reaction. The resulting

luminescent signal is inversely proportional to the kinase activity.[7]

ADP Production (ADP-Glo™ type): This assay measures the amount of ADP generated

during the kinase reaction.[9] It is a two-step process. First, a reagent is added to terminate

the kinase reaction and deplete the remaining ATP. Second, a detection reagent is added

that converts the ADP produced into ATP, which is then used by a luciferase to generate a

luminescent signal. In this format, the light output is directly proportional to the kinase

activity.[10]

Quantitative Data Summary
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Parameter
ATP Depletion
(Kinase-Glo® type)

ADP Production
(ADP-Glo™ type)

Reference

Assay Format
Homogeneous,

endpoint

Homogeneous, two-

step endpoint
[10][11]

Detection Method Luminescence Luminescence [10][11]

Signal Correlation
Inversely proportional

to kinase activity

Directly proportional to

kinase activity
[9][11]

Z'-Factor > 0.7 > 0.7 [7][9]

Sensitivity High
Very high, suitable for

low activity kinases
[7][9]

Advantages

Simple "add-and-

read" format, high

sensitivity

High sensitivity, high

dynamic range, less

prone to interference

from high ATP

concentrations

[9][11]

Disadvantages

Signal decreases with

high kinase activity,

may require significant

ATP consumption for

a robust signal

Two-step addition

protocol
[12]
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Workflows for luminescence-based kinase assays.
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Experimental Protocol: Luminescence-Based Assays
Materials:

Kinase of interest

Crosstide peptide substrate

ATP

Kinase reaction buffer

Luminescence-based kinase assay kit (e.g., Kinase-Glo® or ADP-Glo™)

White, opaque 96- or 384-well microplates

Luminometer

A. ATP Depletion (Kinase-Glo® type) Protocol:

Kinase Reaction:

Set up the kinase reaction in a white microplate as described in the FP assay protocol

(total volume typically 25-50 µL).

Incubate at 30°C for the desired time.

Detection:

Equilibrate the plate and the Kinase-Glo® reagent to room temperature.

Add a volume of Kinase-Glo® reagent equal to the volume of the kinase reaction in each

well.

Mix briefly on a plate shaker.

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

Measurement:
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Measure the luminescence using a plate-reading luminometer.

B. ADP Production (ADP-Glo™ type) Protocol:

Kinase Reaction:

Set up the kinase reaction in a white microplate as described previously.

Incubate at 30°C for the desired time.

First Detection Step (ATP Depletion):

Equilibrate the plate and ADP-Glo™ reagents to room temperature.

Add ADP-Glo™ Reagent to each well (volume as per manufacturer's instructions).

Mix and incubate at room temperature for 40 minutes. This step stops the kinase reaction

and depletes the remaining ATP.

Second Detection Step (ADP to ATP Conversion and Luminescence Generation):

Add Kinase Detection Reagent to each well.

Mix and incubate at room temperature for 30-60 minutes.

Measure the luminescence using a plate-reading luminometer.

III. Label-Free Kinase Assay Methods
Label-free methods offer the advantage of detecting kinase activity without the need for

modified substrates, antibodies, or fluorescent probes. This can reduce assay development

time and cost, and avoid potential artifacts introduced by labels. The most common label-free

approach for kinase assays is based on mass spectrometry.

Principle of the Assay: Mass Spectrometry-Based
Phosphoproteomics
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Kinase Reaction: An in vitro kinase reaction is performed with the kinase, Crosstide
substrate, and ATP.

Sample Preparation: The reaction mixture is processed to remove interfering substances.

This may involve protein precipitation or solid-phase extraction.

LC-MS/MS Analysis: The sample is injected into a liquid chromatography-mass spectrometry

(LC-MS/MS) system. The peptides are separated by chromatography and then ionized and

analyzed by the mass spectrometer.

Detection and Quantification: The mass spectrometer detects both the unphosphorylated

Crosstide and the phosphorylated product. The relative abundance of each species is

determined by comparing the signal intensities (e.g., from extracted ion chromatograms).

The ratio of phosphorylated to unphosphorylated Crosstide provides a direct measure of

kinase activity.

This method is highly specific and can provide detailed information about the site of

phosphorylation. However, it requires specialized equipment and has a lower throughput

compared to plate-based assays.

Quantitative Data Summary
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Parameter Typical Value Reference

Assay Format
In vitro reaction followed by

LC-MS/MS analysis
[3]

Detection Method Mass Spectrometry [3]

Signal Correlation
Directly measures substrate

and product
[3]

Sensitivity High [3]

Advantages

No labels required, high

specificity, provides site-

specific information, universal

for any kinase/substrate pair

[3]

Disadvantages

Lower throughput, requires

expensive instrumentation and

expertise, more complex

sample preparation
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Workflow for a label-free, mass spectrometry-based kinase assay.

Experimental Protocol: Mass Spectrometry-Based Assay
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Materials:

Kinase of interest

Crosstide peptide substrate

ATP

Kinase reaction buffer

Quenching solution (e.g., 10% trifluoroacetic acid - TFA)

C18 desalting tips (e.g., ZipTips)

Solvents for mass spectrometry (e.g., acetonitrile, formic acid)

LC-MS/MS system

Procedure:

Kinase Reaction:

Perform the kinase reaction in a microcentrifuge tube. Combine the kinase, Crosstide,

and kinase reaction buffer.

Initiate the reaction by adding ATP.

Incubate at 30°C for an optimized period.

Reaction Quenching and Sample Preparation:

Stop the reaction by adding an equal volume of quenching solution (e.g., 10% TFA).

Desalt and concentrate the peptide sample using a C18 tip according to the

manufacturer's protocol. This step removes salts and detergents that can interfere with

mass spectrometry.

Elute the peptides in a small volume of a suitable solvent (e.g., 50% acetonitrile, 0.1%

formic acid).
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LC-MS/MS Analysis:

Inject the prepared sample into the LC-MS/MS system.

Develop a chromatographic method to separate the unphosphorylated and

phosphorylated Crosstide peptides.

Set up the mass spectrometer to detect the specific mass-to-charge (m/z) ratios of both

peptide forms.

Data Analysis:

Extract the ion chromatograms for both the unphosphorylated and phosphorylated

Crosstide peptides.

Calculate the area under the curve for each peak.

Determine the percentage of phosphorylation by calculating the ratio of the

phosphorylated product peak area to the total peak area (phosphorylated +

unphosphorylated).

Conclusion
The choice of a non-radioactive Crosstide kinase assay method depends on the specific

research goals, available instrumentation, and desired throughput. Fluorescence polarization

assays are ideal for high-throughput screening of kinase inhibitors due to their speed and

homogeneous format. Luminescence-based assays offer high sensitivity and are suitable for a

wide range of kinase activities. Label-free mass spectrometry-based methods provide the

highest level of specificity and detailed information but are more suited for lower-throughput, in-

depth studies. By understanding the principles and protocols of these different methods,

researchers can select the most appropriate approach for their investigation of Crosstide-

phosphorylating kinases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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